

Application Notes and Protocols: Structure-Activity Relationship Studies of the 2-Aminobenzamide Scaffold

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Compound of Interest

Compound Name: 2-Amino-N-cyclohexylbenzamide

Cat. No.: B1268408

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Introduction

The 2-aminobenzamide core is a privileged scaffold in medicinal chemistry, serving as a versatile backbone for the development of a diverse range of biologically active compounds. Its inherent structural features, including a primary aromatic amine and an amide linkage, provide key hydrogen bond donor and acceptor sites for molecular interactions with biological targets. This document provides an overview of the structure-activity relationships (SAR) of 2-aminobenzamide derivatives, along with detailed protocols for their synthesis and biological evaluation, drawing from studies on related analogs. While specific SAR data for **2-Amino-N-cyclohexylbenzamide** is not extensively available in the public domain, the principles derived from related structures offer valuable guidance for designing novel therapeutic agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminobenzamide derivatives can be significantly modulated by substitutions on the aromatic ring and the N-acyl group. Studies on various analogs have revealed key relationships between structural modifications and their effects on antimicrobial, anti-inflammatory, anticancer, and receptor-modulating activities.

Antimicrobial Activity

Derivatives of 2-aminobenzamide have been investigated for their potential as antimicrobial agents. The substituents on the N-phenyl ring play a crucial role in determining the antimicrobial spectrum and potency. For instance, the introduction of electron-withdrawing groups can influence the electronic properties of the molecule, potentially enhancing its interaction with microbial targets.

Spasmolytic and Anti-inflammatory Activity

Recent research on 2-amino-N-phenethylbenzamides has highlighted their potential for treating conditions like Irritable Bowel Syndrome (IBS). The nature of the substituent on the phenethyl moiety and the benzamide ring can influence both spasmolytic and anti-inflammatory effects. Some derivatives have been shown to exert their effects through modulation of inflammatory pathways, such as the suppression of interleukin-1 β (IL-1 β) expression.

Anticancer Activity

The 2-aminobenzamide scaffold has been incorporated into molecules designed as anticancer agents. For example, bis-benzamides have been studied as inhibitors of the androgen receptor (AR) interaction with coactivator proteins, a key signaling pathway in prostate cancer[1]. SAR studies in this context have revealed that specific substitutions are critical for potent antiproliferative activity. For instance, a nitro group at the N-terminus of a bis-benzamide was found to be essential for its biological activity[1].

Quantitative Data Summary

The following table summarizes the biological activity of selected 2-aminobenzamide derivatives and related compounds from various studies.

Compound ID	Structure	Target/Assay	Activity (IC50/EC50)	Reference
14d (bis-benzamide)	Not explicitly drawn, described as a bis-benzamide with specific side chains	PCa cell proliferation	16 nM	[1]
Compound 4b	2-amino-N-phenethylbenzamide derivative	IL-1 β expression suppression	Not specified quantitatively	
Compound 4c	2-amino-N-phenethylbenzamide derivative	IL-1 β expression suppression	Not specified quantitatively	

Experimental Protocols

General Synthesis of 2-Amino-N-substituted Benzamides

This protocol describes a general method for the synthesis of 2-amino-N-substituted benzamides starting from isatoic anhydride and a primary amine.

Materials:

- Isatoic anhydride
- Substituted primary amine (e.g., cyclohexylamine)
- Solvent (e.g., Dioxane, DMF)
- Magnetic stirrer with heating
- Round bottom flask
- Condenser

- Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

- To a solution of isatoic anhydride (1 equivalent) in a suitable solvent, add the desired primary amine (1-1.2 equivalents).
- Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect it by filtration. Otherwise, perform a standard aqueous workup by extracting the product into an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-amino-N-substituted benzamide.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay is a common in vitro method to screen for anti-inflammatory activity.

Materials:

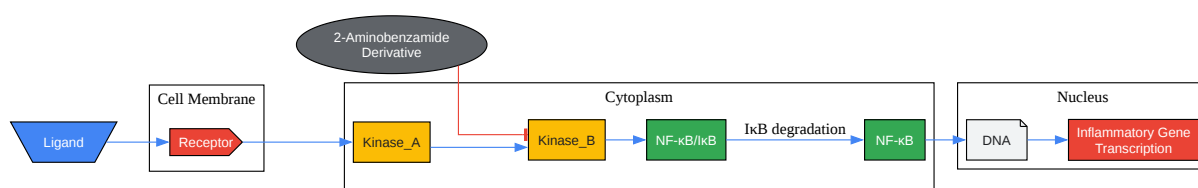
- Bovine serum albumin (BSA)
- Phosphate buffered saline (PBS, pH 6.4)
- Test compounds (dissolved in a suitable solvent like DMSO)
- Positive control (e.g., Diclofenac sodium)
- UV-Vis Spectrophotometer

Procedure:

- Prepare a 1% w/v solution of BSA in PBS.
- Prepare different concentrations of the test compounds and the positive control.
- In separate test tubes, mix 0.5 mL of the BSA solution with 0.1 mL of the test compound solution.
- Incubate the mixtures at 37°C for 20 minutes.
- Induce denaturation by heating the mixtures at 70°C for 10 minutes.
- After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
- Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = $\frac{[(\text{Absorbance of control} - \text{Absorbance of test}) / \text{Absorbance of control}] \times 100$

Visualizations

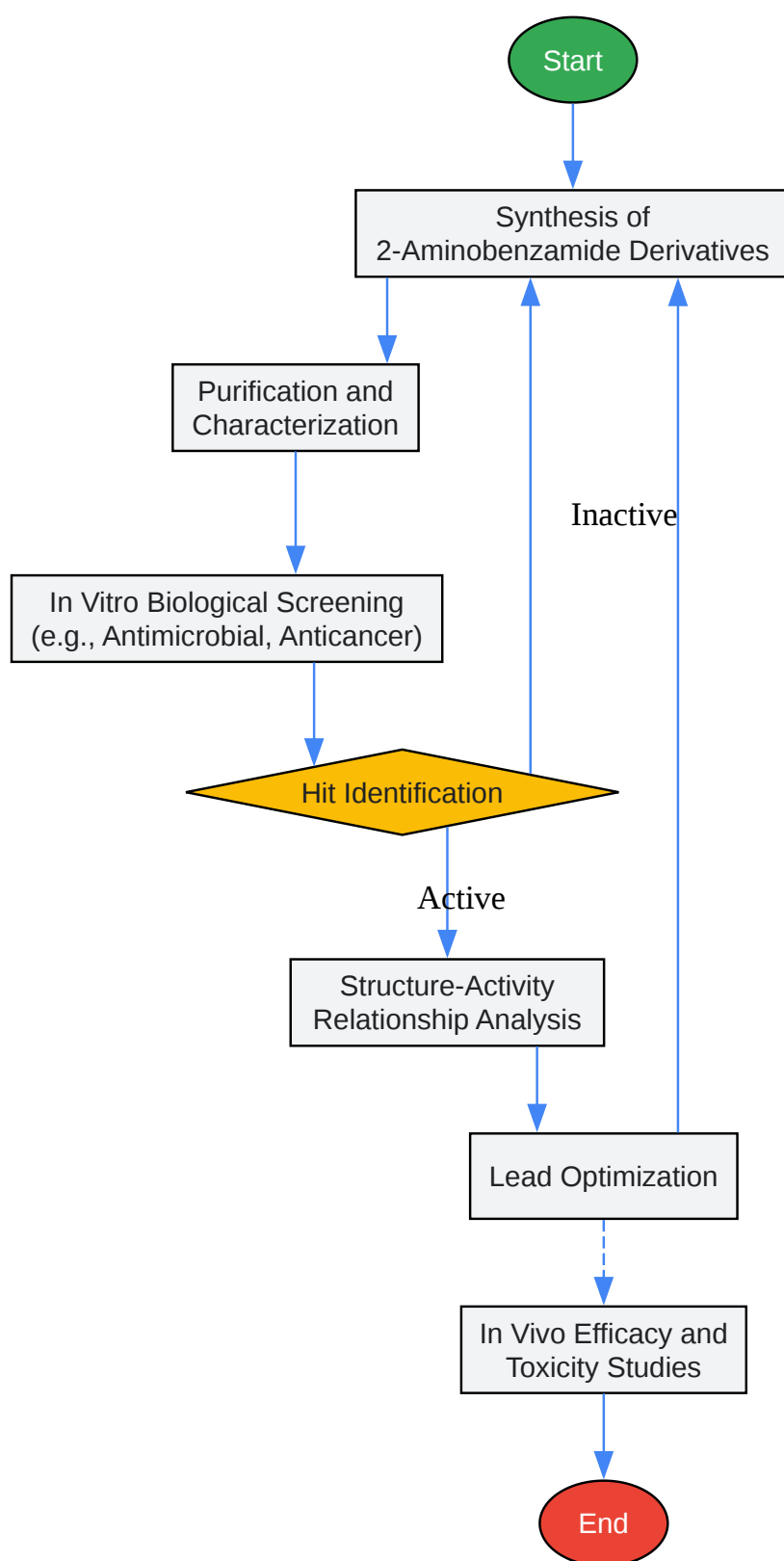
Signaling Pathway Diagram



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Caption: Hypothetical signaling pathway for anti-inflammatory action.

Experimental Workflow Diagram



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References

- 1. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
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